

1,3-Thiazole-2-carbonyl chloride chemical properties

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Compound of Interest

Compound Name: 1,3-Thiazole-2-carbonyl chloride

Cat. No.: B1306194

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An In-depth Technical Guide to **1,3-Thiazole-2-carbonyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Thiazole-2-carbonyl chloride (CAS No: 30216-57-0) is a significant heterocyclic compound widely utilized as a key intermediate in organic synthesis.^[1] Its unique structure, featuring a reactive acyl chloride group attached to a thiazole ring, makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The thiazole moiety itself is present in numerous biologically active compounds and approved drugs, highlighting the importance of its derivatives in medicinal chemistry.^{[2][3]} ^{[4][5][6]} This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety protocols associated with **1,3-thiazole-2-carbonyl chloride**.

Chemical and Physical Properties

1,3-Thiazole-2-carbonyl chloride is a light yellow solid at room temperature.^[7] Its core structure consists of a five-membered aromatic ring containing sulfur and nitrogen atoms, with a carbonyl chloride functional group at the 2-position.

Table 1: Physicochemical Properties of **1,3-Thiazole-2-carbonyl chloride**

Property	Value	Source
Molecular Formula	C4H2ClNO	[7][8][9][10]
Molecular Weight	147.58 g/mol	[7][8][9][10]
CAS Number	30216-57-0	[7][8][9][10]
Appearance	Light yellow solid	[7]
Melting Point	54-58 °C[7][8], 47-52 °C	[7][8]
Boiling Point (Predicted)	244.7 ± 23.0 °C	[7][8]
Density (Predicted)	1.497 ± 0.06 g/cm³	[7]
pKa (Predicted)	-0.51 ± 0.10	[7]
InChI Key	HKZCFGQSWLWNQA-UHFFFAOYSA-N	[9]
SMILES	C1C=NC=CS1=O	

Synthesis and Reactivity

Synthesis

The synthesis of acyl chlorides is commonly achieved by treating the corresponding carboxylic acid with a chlorinating agent. For **1,3-thiazole-2-carbonyl chloride**, a standard laboratory-scale synthesis involves the reaction of 1,3-thiazole-2-carboxylic acid with thionyl chloride (SOCl_2).[11][12] Other reagents like oxalyl chloride or phosphorus pentachloride can also be employed for similar transformations.

A general precursor for this synthesis is 2-bromothiazole, which can be converted to the carboxylic acid via lithium-halogen exchange followed by quenching with carbon dioxide.[7]

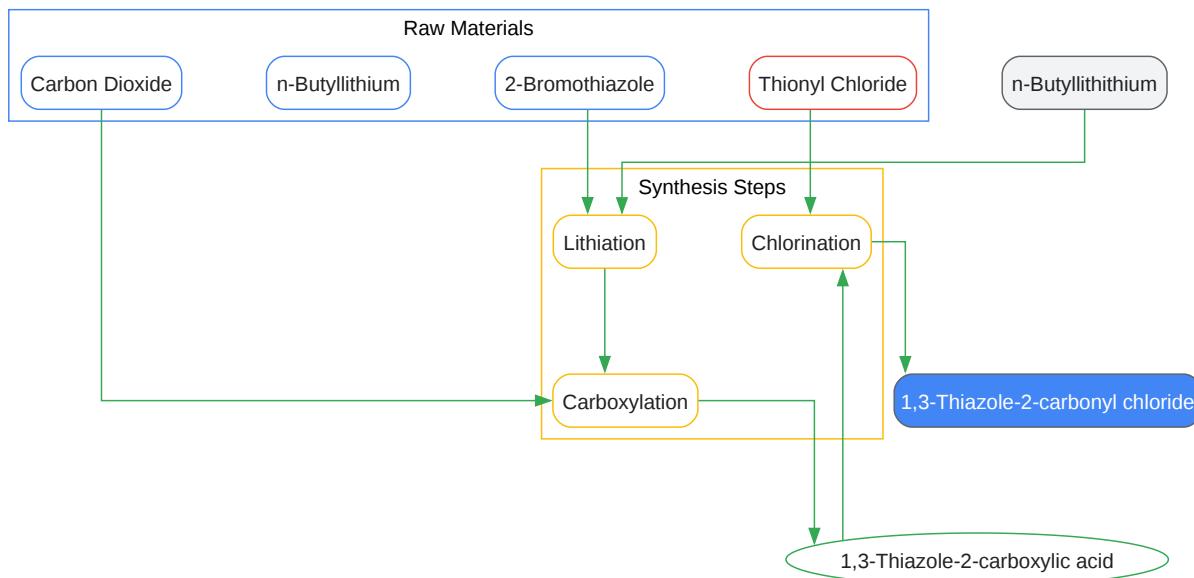
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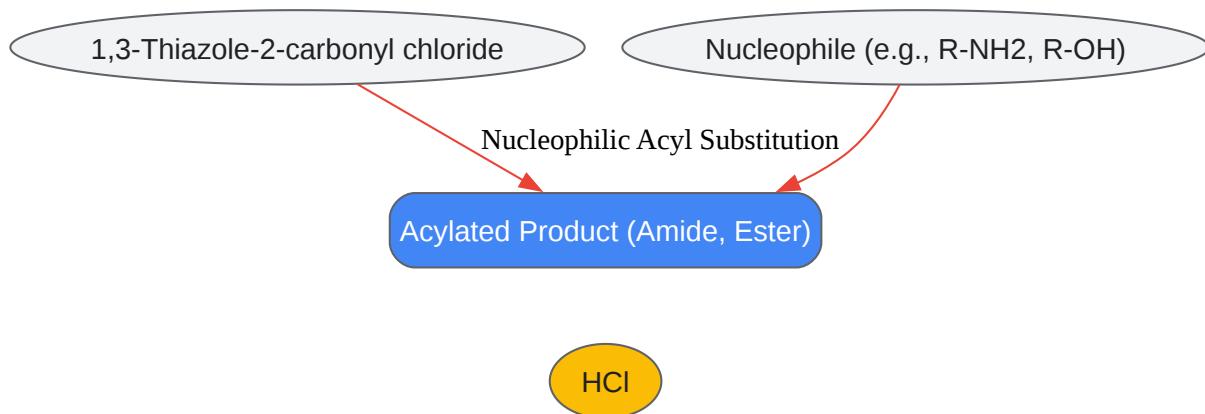
Figure 1: Synthesis workflow for **1,3-thiazole-2-carbonyl chloride**.

Reactivity

As an acyl chloride, the compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, making it an excellent acylating agent. This reactivity is central to its utility in organic synthesis.

- **Reaction with Nucleophiles:** It reacts readily with a wide range of nucleophiles, including alcohols to form esters, amines to form amides, and water to hydrolyze back to the carboxylic acid.^{[12][13]} The reaction with amines is particularly important in drug development for linking the thiazole moiety to other molecular scaffolds.^{[2][13]}

- Stability: **1,3-Thiazole-2-carbonyl chloride** reacts violently with water and is sensitive to moisture.[14] It is incompatible with strong bases, strong oxidizing agents, and water.[14][15] Due to its reactivity, it must be handled under anhydrous conditions.



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Figure 2: General reaction pathway with nucleophiles.

Experimental Protocols

General Protocol for Amide Formation

The synthesis of N-acylated 2-amino-thiazoles often involves the reaction of an amino-thiazole derivative with an acid chloride.[2] A representative procedure using **1,3-thiazole-2-carbonyl chloride** would be as follows:

- Dissolution: Dissolve the desired amine substrate in a suitable anhydrous aprotic solvent (e.g., dioxane, tetrahydrofuran, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).[2]
- Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger for the HCl byproduct.[2]
- Acylation: Slowly add a solution of **1,3-thiazole-2-carbonyl chloride** in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

- Reaction Monitoring: Allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Workup and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography.

Applications in Research and Drug Development

The thiazole ring is a key structural motif in a variety of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.^{[4][5][6]} **1,3-Thiazole-2-carbonyl chloride** serves as a crucial intermediate for introducing this valuable pharmacophore into new chemical entities.

- Anticancer Agents: Thiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.^[2] The ability to easily form amide bonds using **1,3-thiazole-2-carbonyl chloride** facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
- Antiviral Agents: Some thiazole-containing compounds are investigated for their potential as antiviral drugs. For instance, the related intermediate 2-chloro-1,3-thiazole-5-carbonyl chloride is a key building block in the synthesis of the HIV protease inhibitor Ritonavir.^[1]
- Other Biological Activities: The thiazole core is associated with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anti-tubercular properties.^{[2][6]}

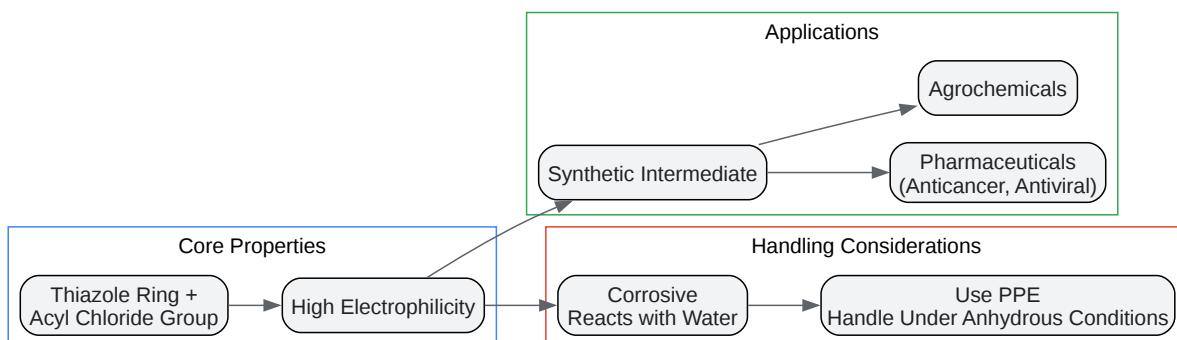
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Figure 3: Key relationships of **1,3-thiazole-2-carbonyl chloride**.

Safety and Handling

1,3-Thiazole-2-carbonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.^{[9][14]} It reacts violently with water, potentially liberating toxic gas.^[14]

Table 2: GHS Hazard and Precautionary Information

Category	Code	Description	Source
Hazard Class	Skin Corr. 1B	Causes severe skin burns and eye damage	[9]
Signal Word	Danger		[9]
Hazard Statement	H314	Causes severe skin burns and eye damage	[9]
Precautionary	P260	Do not breathe dust/fume/gas/mist/vapors/spray	[9] [14]
Statements	P280	Wear protective gloves/protective clothing/eye protection/face protection	[9] [14]
P301+P330+P331	IF SWALLOWED: Rinse mouth. Do NOT induce vomiting		[9]
P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower		
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing		[14]
P405	Store locked up		[9]

Handling and Storage

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (chemical goggles and face shield).[14] [16]
- Ventilation: Use only outdoors or in a well-ventilated area.[14] Ensure safety showers and eyewash stations are nearby.[14]
- Storage: Store in a cool, dry, and well-ventilated place.[7][14] Keep containers tightly closed and store locked up.[9][14] The recommended storage temperature is 2-8°C.[7]
- Incompatibilities: Avoid contact with water, strong oxidizing agents, and strong bases.[14][15]

First-Aid Measures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[14] Seek immediate medical attention.[14]
- Skin Contact: Take off immediately all contaminated clothing.[14] Wash off with soap and plenty of water.[14] Seek immediate medical attention.[14]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14] Seek immediate medical attention.[14]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting.[14] Seek immediate medical attention.[14]

Conclusion

1,3-Thiazole-2-carbonyl chloride is a reactive and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically and biologically active compounds. Its utility stems from the combination of a reactive acyl chloride handle with the valuable thiazole scaffold. While its reactivity makes it a powerful synthetic tool, it also necessitates strict safety protocols and handling procedures. A thorough understanding of its chemical properties, reactivity, and hazards is essential for its safe and effective use in research and development.

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